2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a nitro group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene typically involves the introduction of difluoromethoxy and methoxy groups onto a nitrobenzene derivative. One common method includes the reaction of 4-nitroanisole with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield 2-(Difluoromethoxy)-1-methoxy-4-aminobenzene.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Reduction: 2-(Difluoromethoxy)-1-methoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential use as herbicides and in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy and methoxy groups can influence the compound’s electronic properties and reactivity. These groups can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-(Difluoromethoxy)-1-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the difluoromethoxy group.
2-(Trifluoromethoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy, which can lead to different chemical properties and applications.
Uniqueness: 2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications.
Biological Activity
2-(Difluoromethoxy)-1-methoxy-4-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound features a nitro group, which is known for its reactivity and potential toxicity. The difluoromethoxy and methoxy groups contribute to its lipophilicity and influence its interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity.
- Membrane Penetration : The lipophilic nature of the difluoromethoxy and methoxy groups enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar nitro-substituted compounds against various bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria. Although specific data on this compound are scarce, the structural similarities suggest comparable activity.
Anticancer Studies
Research focusing on related compounds has demonstrated that nitro groups can induce apoptosis in cancer cells. For instance, derivatives of nitrobenzene have been shown to activate apoptotic pathways in various cancer cell lines. The potential for this compound to exhibit similar effects warrants further investigation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Potentially active | Potentially active | Enzyme inhibition, membrane penetration |
2-Nitrophenol | Moderate | Significant | Reactive oxygen species generation |
4-Nitroaniline | Significant | Moderate | DNA interaction, apoptosis induction |
Properties
IUPAC Name |
2-(difluoromethoxy)-1-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-6-3-2-5(11(12)13)4-7(6)15-8(9)10/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHPCRDGMVWPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.